molecular formula C25H29N5O3S B2516215 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1215523-26-4

2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2516215
CAS No.: 1215523-26-4
M. Wt: 479.6
InChI Key: FWCPOFMYFPBRJJ-UHFFFAOYSA-N
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Description

2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a potent and selective small molecule inhibitor primarily investigated for its role in modulating kinase signaling pathways. This compound is structurally characterized by a complex tricyclic thienotriazolopyrimidine core, which is a privileged scaffold in medicinal chemistry known for targeting ATP-binding sites in enzymes. Kinase inhibitors featuring similar heterocyclic fused systems are frequently developed for cancer research and immunological studies. The specific mechanism of action for this acetamide derivative involves the high-affinity binding to and inhibition of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases. PubChem classifies this compound as a FGFR inhibitor . Dysregulation of the FGFR pathway is implicated in various proliferative diseases, making this molecule a valuable chemical probe for studying oncogenic signaling, angiogenesis, and cell survival mechanisms. Its research applications are centered around elucidating the therapeutic potential of FGFR inhibition in preclinical models , particularly in cancers with known FGFR alterations. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-5-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-5-33-18-9-7-6-8-17(18)27-20(31)13-29-24(32)28-22-21-16-11-10-15(25(2,3)4)12-19(16)34-23(21)26-14-30(22)29/h6-9,14-15H,5,10-13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCPOFMYFPBRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N=C3N2C=NC4=C3C5=C(S4)CC(CC5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide presents a complex structure with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on biological activity, mechanisms of action, and case studies.

Molecular Formula

  • C : 19
  • H : 24
  • N : 4
  • O : 3
  • Molecular Weight : Approximately 360.4 g/mol

Structural Features

The compound features a thieno[3,2-e][1,2,4]triazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of a tert-butyl group and an ethoxyphenyl moiety contributes to its lipophilicity and potential interactions with biological targets.

Study FocusFindings
Anticancer EfficacyEnhanced cytotoxicity in cancer cell lines due to increased cellular uptake.
Antibacterial ActivitySignificant activity against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Research

A comprehensive study evaluated the anticancer properties of various thieno-pyrimidine derivatives. The results indicated that compounds with specific substitutions (like methoxy groups) exhibited enhanced cytotoxicity in several cancer cell lines. The mechanism was attributed to increased interaction with DNA and inhibition of cell cycle progression.

Antimicrobial Research

In another investigation, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent. The thioether moiety's role in disrupting bacterial membranes was highlighted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of tetrahydrobenzothieno-triazolopyrimidine derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Molecular Weight Synthetic Yield Notable Features
Target Compound 9-(tert-butyl)-2-oxo; N-(2-ethoxyphenyl)acetamide ~500 (estimated) Not reported Enhanced metabolic stability (tert-butyl); potential for CNS or anticancer activity due to acetamide linkage .
2-(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol () 9-ethyl; 2-hydroxyphenyl ~360 (estimated) Not reported Ethyl group reduces steric hindrance compared to tert-butyl; phenolic -OH may increase solubility but reduce membrane permeability .
2-(4-Fluorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine () 4-fluorophenyl ~350 (estimated) Not reported Fluorine atom enhances electronegativity and bioavailability; potential for improved target binding .
3-Methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine () 3-methyl 230.29 65% Simplified structure with methyl group; demonstrated cytotoxic activity in cancer models .
DNS-0056 (PDE1 inhibitor, ) 6-(4-methoxybenzyl); 9-tetrahydro-2H-pyran-4-ylmethyl ~450 (estimated) Not reported Optimized for CNS penetration; used in memory enhancement studies .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The tert-butyl group is resistant to oxidative metabolism, contrasting with ethyl or methyl substituents, which are more susceptible to CYP450-mediated degradation .
  • Synthetic Complexity : The target compound’s synthesis is more challenging than simpler analogues (e.g., ’s 65% yield for a methyl derivative) due to steric hindrance from tert-butyl and the need for regioselective acetamide coupling .

Q & A

Q. What synthetic strategies and reaction conditions are critical for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by functionalization. Key steps include:

  • Thioether linkage : Coupling a thiol-containing intermediate with an acetamide group under reflux in anhydrous dimethylformamide (DMF) with a base like triethylamine .
  • Benzannulation : Cyclization reactions under inert atmosphere (e.g., nitrogen) to form the benzo-thieno-triazolo-pyrimidine scaffold .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity . Methodological Note: Monitor reactions via TLC and confirm intermediates using 1^1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the fused heterocyclic system (e.g., bond angles: C9–C10–C11 = 111.2°, torsion angles: C6–C1–C2–N3 = 179.6°) .
  • NMR spectroscopy : 13^{13}C NMR identifies carbonyl signals (e.g., 170–175 ppm for the acetamide group) and tert-butyl carbons (δ 28–32 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 509.18) .

Q. What preliminary biological targets or mechanisms have been proposed for this compound?

  • Enzyme inhibition : Structural analogs show affinity for kinase targets (e.g., MAPK, EGFR) due to the triazolo-pyrimidine core’s ATP-mimetic properties .
  • Cellular assays : Initial IC50_{50} values in the 1–10 µM range against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay systems?

  • Dose-response validation : Replicate assays (e.g., fluorescence polarization vs. SPR) under standardized conditions (pH 7.4, 37°C) to confirm target engagement .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives caused by rapid cytochrome P450-mediated degradation .
  • Orthogonal assays : Combine biochemical (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays to validate mechanism .

Q. What strategies optimize binding affinity through structure-activity relationship (SAR) studies?

  • Substituent modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance hydrophobic interactions with kinase pockets .
  • Scaffold rigidification : Introduce methyl groups at C8/C9 to reduce conformational entropy, improving binding ΔG by 1.5–2 kcal/mol .
  • Computational docking : Use AutoDock Vina to predict binding poses with EGFR (PDB: 1M17) and validate via mutagenesis (e.g., T790M resistance mutation) .

Q. How can solubility and stability challenges be addressed during formulation?

  • Co-solvent systems : Use PEG-400/water (70:30) to enhance aqueous solubility (>5 mg/mL) without precipitation .
  • Lyophilization : Prepare stable amorphous solid dispersions with polyvinylpyrrolidone (PVP-K30) to extend shelf life at 4°C .
  • Forced degradation studies : Expose to UV light (254 nm) and acidic conditions (0.1 M HCl) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

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